molecular formula C8H12O3 B2384082 Methyl 1-methyl-3-oxocyclopentane-1-carboxylate CAS No. 32436-10-5

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate

Cat. No. B2384082
CAS RN: 32436-10-5
M. Wt: 156.181
InChI Key: RXEOOQFWZVQHTR-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-3-oxocyclopentane-1-carboxylate” is a chemical compound with the CAS Number: 32436-10-5 . It has a linear formula of C8H12O3 . The compound is also known by its IUPAC name, which is the same as the common name .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-3-oxocyclopentane-1-carboxylate” can be represented by the InChI code: 1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3 . This indicates that the compound has a cyclopentane ring with a methyl and a carboxylate group attached to it.


Physical And Chemical Properties Analysis

“Methyl 1-methyl-3-oxocyclopentane-1-carboxylate” has a molecular weight of 156.18 . Unfortunately, other physical and chemical properties like boiling point, density, and refractive index are not available in the resources.

Scientific Research Applications

Hydrogenation Reactions

Researchers have explored the hydrogenation of methyl 1-methyl-3-oxocyclopentane-1-carboxylate to produce 3-hydroxycyclopentanecarboxylic acid. This transformation could have applications in the synthesis of chiral building blocks or pharmaceutical intermediates.

For more technical details, you can refer to the following sources:

  • Sigma-Aldrich: (https://www.sigmaaldrich.com/US/en/product/lifechemicalsinc/lif945291720?context=bbe)
  • MilliporeSigma: (https://www.sigmaaldrich.com/US/en/product/aldrich/550485)
  • Benchchem: (https://www.benchchem.com/zh/product/b2384082)
  • ChemicalBook: (https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41261420.htm)

Mechanism of Action

properties

IUPAC Name

methyl 1-methyl-3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEOOQFWZVQHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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